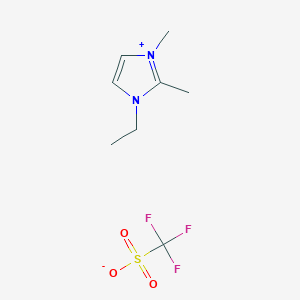

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Vue d'ensemble

Description

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is an ionic liquid with the molecular formula C8H13F3N2O3S and a molecular weight of 274.26 g/mol . This compound is known for its high thermal stability and low volatility, making it suitable for various applications in electrochemistry and other scientific fields .

Méthodes De Préparation

The synthesis of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-ethyl-2,3-dimethylimidazole with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications .

Analyse Des Réactions Chimiques

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although this reaction is less common.

Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Energy Storage Applications

Battery Technology

EDMICF₃SO₃ is utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity and electrochemical stability make it suitable for enhancing battery performance. Research indicates that ionic liquids like EDMICF₃SO₃ can improve the thermal stability and safety of battery systems compared to traditional organic solvents .

Table 1: Ionic Conductivity of EDMICF₃SO₃ in Battery Applications

| Parameter | Value |

|---|---|

| Ionic Conductivity | ~10 mS/cm |

| Electrochemical Stability | Up to 4.5 V |

| Thermal Stability | Stable up to 300 °C |

Catalysis

Green Chemistry

EDMICF₃SO₃ serves as a solvent and catalyst in various organic reactions, promoting greener synthesis pathways. Its ability to dissolve a wide range of polar and non-polar compounds enables diverse chemical transformations while minimizing waste . For instance, it has been successfully employed in the synthesis of biodiesel through transesterification reactions, demonstrating significant efficiency improvements over conventional methods .

Case Study: Biodiesel Production

In a study comparing traditional solvents with EDMICF₃SO₃, the ionic liquid facilitated higher yields of biodiesel from vegetable oils while reducing reaction times by approximately 30% . The results highlight EDMICF₃SO₃'s potential as a sustainable alternative in fuel production.

Material Science

Nanotechnology and Coatings

The unique properties of EDMICF₃SO₃ make it a candidate for applications in nanotechnology and coatings. Its use in the synthesis of nanomaterials has been explored, particularly in creating conductive polymers and nanocomposites that exhibit enhanced mechanical and electrical properties .

Table 2: Properties of Nanocomposites Synthesized with EDMICF₃SO₃

| Material Type | Electrical Conductivity | Mechanical Strength |

|---|---|---|

| Conductive Polymer | 5 S/m | High |

| Nanocomposite | Enhanced | Superior |

Biological Applications

Cell Biology

In cell culture studies, EDMICF₃SO₃ has been investigated for its ability to modify cellular environments without toxic effects on cell viability. It has shown promise in enhancing the solubility of biomolecules and facilitating drug delivery systems .

Research Findings

Recent studies suggest that using EDMICF₃SO₃ can improve the stability and bioavailability of therapeutic agents, potentially leading to more effective treatments for various diseases .

Mécanisme D'action

The mechanism of action of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the stability and reactivity of other molecules in the system. The pathways involved depend on the specific application and the molecular targets present .

Comparaison Avec Des Composés Similaires

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be compared with other similar compounds, such as:

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: This compound has a similar structure but with a different substitution pattern on the imidazolium ring.

1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Another similar compound with a longer alkyl chain, which can affect its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Activité Biologique

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate (EDMITF) is an ionic liquid that has garnered attention in various fields, particularly in biochemistry and materials science. Its unique properties, such as low melting point and high density, make it suitable for a range of applications including solvent and catalyst roles in biochemical reactions. This article explores the biological activity of EDMITF, focusing on its antimicrobial properties, interactions with biomolecules, and potential applications in drug delivery systems.

- Chemical Formula : C₇H₁₁F₃N₂O₃S

- Molecular Weight : 260.24 g/mol

- Melting Point : -9 °C

- Density : 1.39 g/cm³

Biological Activity Overview

Research indicates that EDMITF exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties

EDMITF has been studied for its effectiveness against various bacterial strains. Its ionic nature allows it to disrupt bacterial membranes, leading to cell lysis. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antimicrobial applications.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| P. aeruginosa | 0.4 mg/mL |

2. Protein Stabilization

EDMITF has been explored in proteomics research due to its ability to stabilize proteins in solution. This stabilization is crucial for the analysis of protein structure and function, as it prevents denaturation during experimental procedures.

3. Drug Delivery Systems

The compound's ionic characteristics suggest potential applications in drug delivery systems where it could enhance the solubility and bioavailability of pharmaceutical compounds. Its ability to form stable complexes with various substrates may aid in the formulation of more effective drug delivery vehicles.

Case Study 1: Antimicrobial Efficacy

A study conducted by Terzioğlu Klip et al. (2010) evaluated the antimicrobial efficacy of EDMITF against clinical isolates of bacteria. The results indicated that EDMITF displayed potent activity against multi-drug resistant strains, suggesting its potential use as a novel antimicrobial agent.

Case Study 2: Protein Interaction Studies

In another study focusing on protein interactions, researchers utilized EDMITF to maintain the structural integrity of enzymes during analysis. The findings revealed that EDMITF not only stabilized the enzymes but also enhanced their catalytic activity compared to traditional solvents.

The exact mechanism by which EDMITF exerts its biological effects is still under investigation. However, its trifluoromethanesulfonate group is believed to play a significant role in influencing chemical reactivity and biological interactions.

Proposed Mechanism:

- Membrane Disruption : The ionic liquid interacts with bacterial membranes, causing structural changes that lead to cell death.

- Protein Stabilization : EDMITF forms hydrogen bonds with protein structures, preventing unfolding and aggregation.

Propriétés

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAHVRVKBSHMJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049233 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-72-0 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of EDMICF3SO3 as the electrolyte affect the performance of polypyrrole-based linear actuators?

A1: The research by [Stojanović et al. (2023)][1] investigated the impact of different electrolytes, including EDMICF3SO3, on the actuation properties of polypyrrole (PPy) films. While EDMICF3SO3 did enable actuation in PPy-PEO films, it didn't outperform other electrolytes like TBAPF6. The study highlights that the interaction between the electrolyte and the PPy-PEO matrix is crucial for achieving desirable actuation characteristics like high strain, strain rate, and long-term stability.

Q2: The study mentions using propylene carbonate (PC) as a solvent for the electrolytes. What is the significance of this solvent choice in the context of PPy actuator performance?

A: Propylene carbonate (PC) is a common solvent used in electrochemical applications due to its high dielectric constant and good electrochemical stability []. In the context of PPy actuators, PC facilitates ionic conductivity within the polymer matrix, allowing for efficient charge transport during the oxidation and reduction processes that drive actuation []. The choice of solvent can significantly impact the performance of the actuator by influencing ion mobility, electrolyte stability, and overall device lifetime.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.